



Application Notes for DRI-C21045: An In Vivo Efficacy and Pharmacodynamic Assessment

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Compound of Interest		
Compound Name:	DRI-C21045	
Cat. No.:	B2543851	Get Quote

Introduction

DRI-C21045 is a potent and selective small-molecule inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI) with a reported IC50 of 0.17 µM.[1][2] This interaction is a critical component of the immune response, and its inhibition has therapeutic potential in immunomodulation, particularly in the context of autoimmune diseases and transplant rejection.[3][4] By binding to CD40L, DRI-C21045 allosterically disrupts its interaction with the CD40 receptor, thereby preventing downstream signaling events such as NF-kB activation, B cell proliferation, and inflammatory cytokine production.[1][5] Preclinical studies have demonstrated its efficacy in cellular assays and in a murine allogeneic skin transplant model, where it prolonged graft survival.[3][6][7]

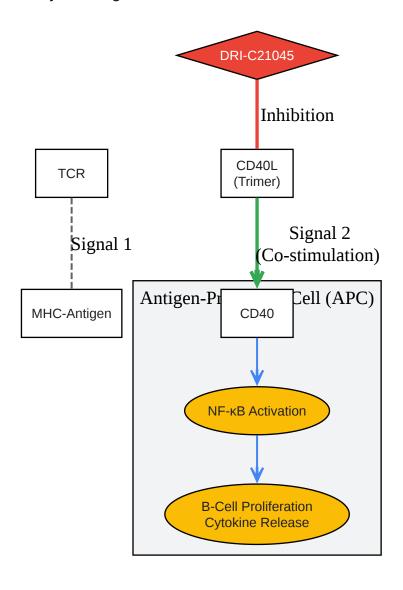
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to design and execute in vivo experiments to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of DRI-C21045 in relevant rodent models.

Mechanism of Action: CD40-CD40L Pathway Inhibition

The CD40L (CD154) protein is primarily expressed on activated T cells, while its receptor, CD40, is found on antigen-presenting cells (APCs) such as B cells, macrophages, and dendritic cells. The binding of CD40L to CD40 provides a crucial co-stimulatory signal required for T cell



activation and the subsequent amplification of both humoral and cellular immune responses.[5] **DRI-C21045** intervenes by blocking this interaction.



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Caption: Mechanism of Action of DRI-C21045.

Data Presentation

Table 1: In Vitro Activity of DRI-C21045



Assay Type	Description	IC50 Value	Reference
Binding Inhibition	Cell-free assay measuring inhibition of CD40-CD40L PPI.	0.17 μΜ	[1][2]
NF-ĸB Activation	Inhibition of CD40L- induced NF-κB activation in sensor cells.	17.1 μΜ	[1][2]
B Cell Proliferation	Inhibition of CD40L- induced primary human B cell proliferation.	4.5 μΜ	[1][2][8]

Table 2: Summary of In Vivo Efficacy in Skin Allograft Model

Treatment Group	Dose & Regimen	Mean Graft Survival (Days)	p-value vs. Vehicle
Vehicle Control	20% HPβCD, s.c., daily	9.2 ± 1.1	-
DRI-C21045	30 mg/kg, s.c., daily	15.5 ± 2.4	< 0.01
Positive Control (MR-1 Ab)	250 μ g/mouse , i.p., day 0, 2, 4, 6	25.1 ± 3.8	< 0.001
Data are representative and compiled based on published findings for illustrative purposes. [3]			



Table 3: Pharmacokinetic Parameters of a Related

Compound in Rodents

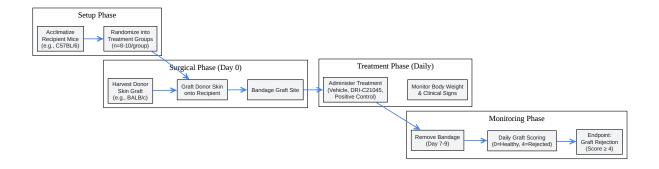
Compound	Dose & Route	T½ (half-life)	Cmax	AUC
Ester-containing Analog	N/A	~2 hours	N/A	N/A
Note: The				
specific PK				
parameters for				
DRI-C21045 are				
not publicly				
available. A				
related ester-				
containing				
compound				
showed a short				
half-life in				
rodents.[9]				

Experimental Protocols

Protocol 1: Murine Allogeneic Skin Transplant Model for Efficacy Testing

This protocol is designed to assess the ability of **DRI-C21045** to prolong the survival of a skin allograft, a stringent test of in vivo immunosuppressive activity.[3][8]





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